4,6-Di(propan-2-yl)benzene-1,3-diamine

Description

Significance of Aromatic Diamines in Organic Synthesis and Materials Science

Aromatic diamines are fundamental building blocks in both organic synthesis and advanced materials science. patsnap.commdpi.com Their bifunctional nature, possessing two reactive amine sites, makes them ideal monomers for polymerization reactions. researchgate.net They are crucial for the synthesis of high-performance polymers such as polyamides and, most notably, polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. patsnap.commdpi.com These properties make them indispensable in the aerospace, electronics, and automotive industries. mdpi.com

In epoxy resin systems, aromatic diamines serve as curing agents, cross-linking the epoxy prepolymers to form rigid, durable thermoset materials with enhanced heat resistance and environmental stability. mdpi.com The structure of the diamine directly influences the final properties of the cured resin. mdpi.com Beyond polymers, aromatic diamines are precursors for the synthesis of macrocycles, dyes, and specialized ligands for coordination chemistry. nih.gov The relationship between the structure of a diamine monomer, including its basicity (pKa), and the properties of the resulting polymer allows for the targeted design of materials with specific characteristics. mdpi.com

Structural Features and Isomeric Considerations of Di(propan-2-yl)benzene Diamines

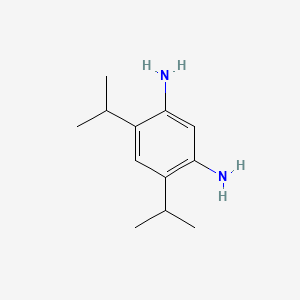

The defining structural feature of 4,6-Di(propan-2-yl)benzene-1,3-diamine is the presence of two bulky isopropyl groups flanking the two amino groups on a benzene (B151609) ring. The amino groups are in a meta- (1,3) orientation. The isopropyl groups at positions 4 and 6 provide significant steric hindrance around the amine functionalities. This bulkiness can influence the molecule's reactivity and is a key feature for modifying the properties of polymers, for instance by hindering close polymer chain packing, which can increase solubility and lower the glass transition temperature. mdpi.com

Isomerism is a critical consideration for di(propan-2-yl)benzene diamines. The positional arrangement of the two amino groups and the two isopropyl groups on the benzene ring can vary, leading to numerous structural isomers, each with potentially different properties.

Amine Group Position: The amino groups can be arranged in ortho- (1,2), meta- (1,3), or para- (1,4) positions relative to each other.

Isopropyl Group Position: For a given diamine arrangement, the isopropyl groups can also be placed at various positions on the ring. For example, on a benzene-1,3-diamine core, besides the 4,6-substitution of the title compound, isomers such as 2,4-di(propan-2-yl)benzene-1,3-diamine or 2,5-di(propan-2-yl)benzene-1,3-diamine could exist.

The specific isomerism dictates the molecule's symmetry, polarity, and steric environment, which in turn affects its physical properties (like melting and boiling points) and its behavior in chemical reactions and polymer formation.

Table 1: Physicochemical Properties of Selected Aromatic Diamines and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Benzene-1,3-diamine | 108-45-2 | C₆H₈N₂ | 108.14 |

| 4-(Propan-2-yl)benzene-1,3-diamine | 14235-45-1 | C₉H₁₄N₂ | 150.22 |

| 4-(Propan-2-yl)benzene-1,2-diamine | 56471-90-0 | C₉H₁₄N₂ | 150.22 |

| 1,3-Di(propan-2-yl)benzene | 99-62-7 | C₁₂H₁₈ | 162.27 |

| 1,4-Di(propan-2-yl)benzene | 100-18-5 | C₁₂H₁₈ | 162.27 |

Historical Context of Related Aromatic Diamine Research

The study of aromatic amines dates back to the 19th century with the discovery and industrialization of aniline (B41778) for the synthesis of synthetic dyes. This marked the beginning of modern organic chemistry's focus on aromatic compounds. Research into aromatic diamines gained significant momentum in the mid-20th century with the advent of polymer science. The quest for materials that could withstand extreme conditions led to the development of high-performance polymers.

Aromatic diamines, particularly phenylenediamines, were identified as critical monomers for creating polymers with high thermal stability. This led to extensive research into synthesizing and characterizing a wide variety of diamine structures to fine-tune the properties of materials like polyimides and aramid fibers. More recently, research has shifted towards developing more sustainable and environmentally friendly methods for producing these important chemical building blocks, including bio-based synthesis routes from renewable resources like vanillin. nih.gov

Overview of Research Foci for the Title Compound

Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, the research trends for structurally similar sterically hindered aromatic diamines provide a clear indication of its potential applications and areas of scientific interest.

The primary research focus for such compounds is their use as specialty monomers in polymer chemistry. The introduction of bulky side groups, like the two isopropyl substituents in the title compound, is a well-established strategy for modifying polymer properties. Research in this area typically investigates how the steric hindrance affects:

Polymer Solubility: The bulky groups prevent efficient chain packing, which can disrupt crystallinity and improve the solubility of otherwise intractable rigid-rod polymers in common organic solvents.

Thermal Properties: By altering chain packing and intermolecular forces, these monomers can be used to adjust the glass transition temperature (Tg) and thermal degradation profile of polymers. researchgate.net

Processability: Enhanced solubility and modified thermal behavior can lead to polymers that are easier to process into films, fibers, and other forms. researchgate.net

Another significant area of research for sterically hindered amines is in the synthesis of specialized molecules. rsc.orgnih.govresearchgate.netacs.org Bulky amines are used to create hindered ligands for organometallic catalysts, where the steric bulk can control the catalytic activity and selectivity. They are also used as building blocks in synthetic organic chemistry for creating complex molecules where controlling the steric environment around a reactive site is crucial. acs.orgmdpi.com Therefore, it can be inferred that this compound would be a candidate for research into new, soluble high-performance polymers or as a precursor in fine chemical synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-di(propan-2-yl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)6-11(9)13/h5-8H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHFYHOBGDCOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507393 | |

| Record name | 4,6-Di(propan-2-yl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-71-4 | |

| Record name | 4,6-Bis(1-methylethyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di(propan-2-yl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Di Propan 2 Yl Benzene 1,3 Diamine and Analogues

Precursor Synthesis: Alkylation Strategies for Diisopropylbenzenes

The synthesis of the target diamine begins with the formation of the diisopropylbenzene backbone. This is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with a propenyl source. The primary challenge in this stage is controlling the regioselectivity to obtain the desired meta-isomer (1,3-diisopropylbenzene), as alkylation processes can yield a mixture of ortho, meta, and para isomers, as well as polyalkylated products. ejaet.comnih.gov

Lewis Acid Catalyzed Alkylation Pathways

The isopropylation of benzene is a classic example of a Friedel-Crafts alkylation reaction, widely employed in the industrial production of cumene (B47948). ejaet.comnih.gov This reaction can be extended to produce diisopropylbenzenes (DIPBs). The process involves reacting benzene with propylene (B89431) in the presence of an acid catalyst.

Commonly used catalysts include both Lewis acids and Brønsted acids. ejaet.com Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but can present challenges related to handling, separation, and waste disposal. ejaet.comgoogle.com Modern approaches often favor solid acid catalysts, particularly zeolites, due to their environmental benefits, reusability, and ability to influence product selectivity through shape-selective catalysis. nih.govscielo.br Trifluoromethanesulphonic acid (Triflic acid) has also been shown to be an effective catalyst for these alkylation reactions, capable of promoting the reaction even at room temperature. ejaet.com Dual Brønsted/Lewis acid systems, for instance using an iron-based Lewis acid with a protic acid, have also been explored for aromatic alkylations. nih.govrsc.org

The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are crucial in determining the product distribution. Higher temperatures can sometimes favor the formation of polyalkylated products. nih.gov

Table 1: Selected Catalysts for Alkylation of Benzene

| Catalyst System | Alkylating Agent | Temperature Range | Key Findings | Reference |

|---|---|---|---|---|

| Triflic Acid | Propene | Room Temperature | Gives high yield of cumene; DIPB is a byproduct. | ejaet.com |

| Sulfuric Acid | Propylene | 50-80 °C | Can be used to produce DIPB. | google.com |

| Aluminum Chloride | Propylene | Up to 80 °C | Effective but has handling and disposal issues. | ejaet.comgoogle.com |

| β-zeolite | Propylene | 200-300 °C | Environmentally friendly alternative to liquid acids. | nih.gov |

This table is interactive. You can sort and filter the data.

Transalkylation Reactions for Isomer Control

The direct alkylation of benzene often results in a mixture of diisopropylbenzene isomers (ortho, meta, and para) and other polyalkylated benzenes, which are by-products of cumene production. nitrkl.ac.in To enhance the yield of a specific, desired isomer, a process known as transalkylation is employed. ejaet.comnitrkl.ac.in This equilibrium-driven reaction involves the transfer of an alkyl group from one aromatic molecule to another. nitrkl.ac.in

For instance, undesired DIPB isomers can be reacted with benzene to produce the more valuable cumene, or the isomer distribution can be shifted towards the thermodynamically more stable meta-isomer. ejaet.comnitrkl.ac.in This process is of significant industrial interest as it allows for the conversion of low-value by-products into high-demand chemicals. nitrkl.ac.in

The reaction is typically carried out over solid acid catalysts, such as large-pore zeolites like H-mordenite, SAPO-5, and Beta zeolite. scielo.brnitrkl.ac.inresearchgate.net These catalysts are chosen for their activity, selectivity, and stability under reaction conditions. The process parameters, including temperature, space-time, and the molar ratio of benzene to DIPB, are optimized to maximize the conversion of the undesired isomers and the selectivity towards the target product. scielo.brnitrkl.ac.in For example, a patented process describes isomerizing meta-diisopropylbenzene in the presence of a transalkylation catalyst to produce a mixture enriched in the para-isomer. google.com

Table 2: Catalytic Systems for Transalkylation of Diisopropylbenzene (DIPB)

| Catalyst | Reactants | Temperature Range | Key Outcome | Reference |

|---|---|---|---|---|

| H-mordenite | DIPB, Benzene | >513 K | Transalkylation to cumene. | nitrkl.ac.in |

| Cerium-modified Beta zeolite | 1,4-DIPB, Benzene | 493-593 K | High selectivity for cumene (83.82%). | scielo.br |

| SAPO-5 | 1,4-DIPB, Benzene | Not specified | Kinetic study of transalkylation. | researchgate.net |

| Triflic acid | p-DIPB/m-DIPB, Benzene | Room Temperature | Isomerization and transalkylation to cumene. | ejaet.com |

This table is interactive. You can sort and filter the data.

Aromatic Nitration and Subsequent Reduction to Diamines

Once the 1,3-diisopropylbenzene (B165221) precursor is obtained, the introduction of amine functionalities is typically achieved through a two-step sequence: electrophilic aromatic nitration followed by reduction. This is a well-established and widely used method for synthesizing aromatic amines. youtube.com

In the first step, 1,3-diisopropylbenzene is treated with a nitrating agent. A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The two isopropyl groups on the benzene ring are ortho-, para-directing activators. For 1,3-diisopropylbenzene, the C4 and C6 positions are sterically accessible and activated by both alkyl groups, making them the primary sites for electrophilic substitution. This leads to the formation of 1,5-dinitro-2,4-diisopropylbenzene. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of by-products.

In the second step, the resulting dinitro compound is reduced to the corresponding diamine, 4,6-di(propan-2-yl)benzene-1,3-diamine. This reduction can be accomplished using various methods. A common industrial method is catalytic hydrogenation, where the dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. google.com Alternative reduction methods include using metals in acidic solutions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Amine Group Introduction via Nucleophilic Aromatic Substitution (SNH) Approaches

An alternative, more modern strategy for introducing amine groups onto an aromatic ring is through Nucleophilic Aromatic Substitution of Hydrogen (SNH). researchgate.net This method allows for the direct formation of a C-N bond by substituting a hydrogen atom on an electron-deficient aromatic ring with a nitrogen nucleophile. researchgate.netbohrium.com

For this approach to be viable, the aromatic ring must be sufficiently electron-poor, a condition typically met by the presence of strong electron-withdrawing groups, such as nitro groups. researchgate.netchemistrysteps.com Therefore, this method would generally be applied to a nitrated precursor rather than the hydrocarbon itself.

Mechanistic Aspects of Nucleophilic Aromatic Substitution for Hydrogen (SNH)

The SNH reaction, particularly the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), proceeds via an addition-elimination mechanism, but with hydride (H⁻) as the formal leaving group. researchgate.netbohrium.com The process can be outlined as follows:

Nucleophilic Addition: A potent nitrogen nucleophile (e.g., an amide) attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a σH adduct or Meisenheimer-type adduct. researchgate.net

Oxidation (Rearomatization): Unlike a standard SNAr reaction where a halide or other good leaving group is expelled, the σH adduct must be oxidized to restore aromaticity. chemistrysteps.com This oxidation step involves the removal of the hydrogen atom from the site of substitution along with its two bonding electrons (formally as H⁻). The oxidation can be effected by an external oxidizing agent. In many ONSH reactions, atmospheric oxygen serves as the oxidant, making it a synthetically convenient process. researchgate.netbohrium.com Mechanistic studies support a pathway involving a dianion intermediate with oxidation by molecular oxygen often being the rate-limiting step. researchgate.netbohrium.com

A key advantage of the SNH methodology is that it bypasses the need to pre-functionalize the aromatic substrate with a leaving group, potentially leading to more atom-economical and "greener" synthetic pathways. researchgate.net

Alternative Synthetic Routes to Substituted Aromatic Diamines

Beyond the classical nitration/reduction pathway and SNH approaches, other synthetic strategies exist for the preparation of substituted aromatic diamines. These methods often involve the construction of the aromatic ring from acyclic precursors or the manipulation of other heterocyclic systems.

One such approach involves the synthesis and subsequent ring-opening of novel heterocyclic structures. For example, rhodium-catalyzed oxidative cyclization of certain sulfamate (B1201201) esters can produce bicyclic aziridines, which serve as precursors to functionalized 1,2- and 1,3-diamines upon nucleophilic ring-opening. nih.gov

Another strategy involves the construction of a diamine-containing heterocyclic ring system, which can be a target in itself or an intermediate. For instance, a streamlined, three-step synthesis of Ziresovir, a molecule containing a quinazoline-2,4-diamine (B158780) core, was developed starting from a copper-catalyzed ring closure reaction between a 2-halobenzoic acid and guanidine. acs.orgacs.org This was followed by chlorination and a final selective nucleophilic substitution to install the second amine-containing side chain. acs.orgacs.org

The synthesis of N,N'-disubstituted diamines can also be achieved through the reductive amination of dicarbonyl compounds or via the reduction of di-Schiff bases. A green chemistry protocol has been described for the synthesis of N,N'-dibenzyl diamines, which involves the formation of a di-Schiff base from a diamine and an aldehyde, followed by reduction with sodium borohydride (B1222165) in a solvent-free protocol. researchgate.net While this example builds upon a pre-existing diamine, the principles of forming C-N bonds via imine reduction are broadly applicable in amine synthesis.

Reductive Amination Protocols

Reductive amination offers a versatile method for the synthesis of amines from carbonyl compounds. harvard.educhem-station.comyoutube.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. chem-station.com For the synthesis of this compound, a conceptual approach would start from 1,3-diacetylbenzene (B146489).

In this hypothetical pathway, 1,3-diacetylbenzene would undergo a double reductive amination with ammonia. The reaction would proceed through the formation of a di-imine intermediate, which is then reduced to the target diamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of carbonyl groups. harvard.educhem-station.com Catalytic hydrogenation over a metal catalyst such as palladium or nickel is another viable reduction method. uni-bayreuth.de

Table 2: Conceptual Reductive Amination Pathway

| Starting Material | Amine Source | Reducing Agent | Conceptual Product |

| 1,3-Diacetylbenzene | Ammonia (NH₃) | H₂/Catalyst (e.g., Pd/C, Ni) or NaBH₃CN | This compound |

Reduction of Di-Schiff Bases

The reduction of pre-formed di-Schiff bases provides another route to diamines. A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone. For the synthesis of analogues of the target compound, 1,3-diaminobenzene can be reacted with a suitable ketone, such as acetone, to form a di-Schiff base.

The resulting N,N'-bis(propan-2-ylidene)benzene-1,3-diamine can then be reduced to the corresponding N,N'-diisopropyldiamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent. An efficient and environmentally friendly protocol for the reduction of di-Schiff bases using sodium borohydride has been developed, which can be performed under solvent-free conditions with high yields.

Bio-based Amine Synthesis Pathways

The development of sustainable chemical processes has led to increased interest in bio-based synthesis routes for aromatic compounds. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic monomers that can be converted into valuable chemicals, including aromatic amines. nih.gov

Lignin-derived phenolic compounds, such as vanillin, can serve as starting materials for the synthesis of aromatic diamines. chemicalbook.comepa.gov For instance, divanillin, which can be obtained from vanillin, has been used to synthesize bio-based aromatic diamines through pathways involving the reduction of oximes or Curtius rearrangement. chemicalbook.comepa.gov While a direct pathway from lignin to this compound has not been established, the principles of lignin valorization suggest conceptual routes. Aromatic monomers from lignin could potentially be functionalized and alkylated to produce structures analogous to the target compound. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks. nih.gov

Synthetic Strategies for Regioisomers of Di(propan-2-yl)benzene Diamines

The synthesis of specific regioisomers of di(propan-2-yl)benzene diamine often requires tailored strategies to control the regioselectivity of the substitution reactions.

One of the most common methods for synthesizing 2,6-diisopropylaniline (B50358) is the direct alkylation of aniline (B41778) with propylene in the liquid phase using an aniline aluminum catalyst. google.com This reaction is typically carried out at high temperatures (280-310°C) and pressures. google.comresearchgate.net Another approach involves the vapor-phase catalytic amination of 2,6-diisopropyl phenol. nih.gov

For the synthesis of 2,4-diisopropylaniline, information is less readily available in the public domain, though it is commercially available. orgsyn.orgnih.gov A plausible, though not explicitly detailed, synthetic route would involve the dinitration of 1,3-diisopropylbenzene, which is expected to produce a mixture of isomers, including the 2,4-dinitro derivative. Subsequent separation and reduction of the 2,4-dinitro-1,3-diisopropylbenzene would yield 2,4-di(propan-2-yl)benzene-1,3-diamine.

Similarly, the synthesis of 3,5-diisopropylaniline (B7906261) is not widely documented. A general approach to meta-substituted anilines involves the Friedel-Crafts alkylation of aniline. However, achieving high selectivity for the 3,5-isomer is challenging due to the ortho- and para-directing nature of the amino group. researchgate.net

Table 3: Overview of Synthetic Strategies for Regioisomers

| Regioisomer | Common Synthetic Approach | Key Considerations |

| 2,6-Di(propan-2-yl)aniline | Direct alkylation of aniline with propylene | High temperature and pressure, catalyst selection is crucial for selectivity. google.comresearchgate.net |

| 2,4-Di(propan-2-yl)benzene-1,3-diamine | Dinitration of 1,3-diisopropylbenzene followed by reduction (conceptual) | Isomer separation is a key challenge. |

| 3,5-Di(propan-2-yl)aniline | Friedel-Crafts alkylation of aniline (conceptual) | Low selectivity for the meta-isomer is expected. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4,6 Di Propan 2 Yl Benzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4,6-Di(propan-2-yl)benzene-1,3-diamine. The molecule's C₂ symmetry axis, which bisects the bond between C2 and C5, simplifies the spectra by rendering the two isopropyl groups and their corresponding aromatic positions chemically equivalent.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, five distinct signals are predicted.

Aromatic Protons (H-2, H-5): The protons on the benzene (B151609) ring at positions 2 and 5 are chemically distinct. H-2 is situated between two amino groups, while H-5 is positioned between two isopropyl groups. Both are expected to appear as singlets due to the absence of adjacent protons (a phenomenon known as meta-coupling over four bonds is typically too small to be resolved). Their chemical shifts generally fall within the 6.5-8.0 ppm range characteristic of aryl protons. libretexts.org The electron-donating nature of the amine and alkyl groups will shift these signals upfield compared to unsubstituted benzene.

Amine Protons (-NH₂): The protons of the two equivalent amine groups typically appear as a single, often broad, signal. The chemical shift of this peak can vary depending on solvent, concentration, and temperature but is expected in the 3.0-5.0 ppm range.

Isopropyl Methine Proton (-CH(CH₃)₂): The two equivalent methine protons of the isopropyl groups are predicted to appear as a septet. This splitting pattern arises from coupling with the six adjacent methyl protons (n+1 rule, where n=6). This signal is characteristic of the isopropyl moiety.

Isopropyl Methyl Protons (-CH(CH₃)₂): The twelve equivalent methyl protons from the four methyl groups appear as a doublet, resulting from coupling to the single adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet (d) | 12H |

| Isopropyl -CH | ~2.9 | Septet (sept) | 2H |

| Amine -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | 4H |

| Aromatic H-5 | 6.0 - 6.5 | Singlet (s) | 1H |

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to symmetry, six distinct signals are expected for this compound.

Aromatic Carbons: Four signals are predicted for the aromatic ring. The carbons directly attached to the nitrogen atoms (C1/C3) and those attached to the isopropyl groups (C4/C6) will be downfield, typically in the 130-150 ppm range, due to the substituent effects. libretexts.org The carbons bearing protons (C2, C5) will appear in the more upfield region of the aromatic range, around 110-125 ppm. Quaternary carbon signals are often of lower intensity than those of protonated carbons. hw.ac.uk

Aliphatic Carbons: Two signals are expected for the isopropyl groups. The methine carbon (-CH) will appear further downfield than the methyl carbons (-CH₃) due to its position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Aromatic C-5 | ~112 |

| Aromatic C-2 | ~115 |

| Aromatic C-1 / C-3 | ~145 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak would be observed between the isopropyl methine septet and the isopropyl methyl doublet, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic proton at H-2 with carbon C-2).

A correlation from the isopropyl methyl protons to both the isopropyl methine carbon and the aromatic carbon at C-4/C-6.

Correlations from the aromatic proton H-2 to carbons C-1/C-3 and C-4/C-6.

Correlations from the aromatic proton H-5 to carbons C-1/C-3 and C-4/C-6.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a valuable fingerprint and direct evidence for the presence of specific functional groups.

FTIR spectroscopy excels at identifying the key functional groups within the molecule. The spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes.

N-H Stretching: The primary amine (-NH₂) groups are expected to produce two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. For similar aromatic diamines, these bands have been observed near 3499 and 3401 cm⁻¹. researchgate.net

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches typically appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl groups will be stronger and appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine groups is expected to cause a medium to strong absorption band around 1600-1640 cm⁻¹. researchgate.net

C=C Stretching: The aromatic ring gives rise to several characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically occurs in the 1250-1360 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| N-H Bend (Scissoring) | 1600 - 1640 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Raman spectroscopy is a complementary technique to FTIR that relies on inelastic light scattering to probe molecular vibrations. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Raman Bands: For this compound, strong Raman signals are expected for the aromatic ring vibrations, especially the symmetric "ring-breathing" mode, which provides a characteristic fingerprint of the substituted benzene core. horiba.com The C-C bonds of the isopropyl groups and the symmetric C-H bending modes would also be Raman active. The signals from the NH₂ group are often sensitive to the local environment and can be used to study intermolecular interactions like hydrogen bonding or adsorption to surfaces. acs.org

Resonance Enhancement: The molecule is expected to have electronic absorptions in the ultraviolet region. libretexts.org If the excitation laser wavelength used in the Raman experiment approaches one of these electronic transitions, a resonance Raman effect can occur. This would lead to a significant enhancement in the intensity of Raman bands associated with the aromatic π-electron system (the chromophore), allowing these specific vibrations to be studied with high sensitivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 1,3-Diaminobenzene (m-phenylenediamine) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in elucidating the electronic transitions and optical properties of this compound and its derivatives. The introduction of bulky isopropyl groups and the positions of the amine functionalities on the benzene ring significantly influence the electronic behavior of the molecule.

Determination of Optical Band Gaps and Electronic Transitions

The electronic absorption spectra of aromatic diamines are characterized by distinct absorption bands in the UV-Vis region, corresponding to π-π* and n-π* transitions. For instance, the parent compound, 1,3-phenylenediamine, exhibits characteristic absorption bands. nist.gov The UV-Vis spectrum of p-phenylenediamine, a related isomer, shows intense absorption bands at approximately 199 nm, 237 nm, and 299 nm in dimethyl sulfoxide. researchgate.net For o-phenylenediamine (B120857), absorption bands are observed around 210 nm, 240 nm, and 294 nm, which are attributed to π-π* transitions of the disubstituted benzene ring. researchgate.net

While specific UV-Vis spectra for this compound are not extensively documented in publicly available literature, it is anticipated that the presence of the di-isopropyl substituents would induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1,3-phenylenediamine. This is due to the electron-donating nature of the alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO).

In the context of its derivatives, particularly polyamides, the optical properties are of significant interest. Polyamides synthesized from unsymmetrical diamines containing trifluoromethyl groups have been shown to be highly transparent and colorless. mdpi.com The introduction of bulky groups can disrupt intermolecular charge transfer (CT) interactions, leading to improved optical clarity. mdpi.com Therefore, polyamides derived from this compound are expected to exhibit good optical transparency due to the steric hindrance provided by the isopropyl groups, which would prevent close packing of the polymer chains and reduce color-inducing interchain interactions. researchgate.net

Fluorescence spectroscopy provides further insights into the electronic structure and excited state dynamics. Aromatic diamines and their derivatives can exhibit fluorescence, and the emission characteristics are sensitive to the molecular structure and environment. mdpi.comresearchgate.net For example, some aromatic polyamides exhibit strong blue fluorescence in solution. mdpi.com The study of fluorescence helps in understanding the deactivation pathways of the excited electronic states and is crucial for applications in optoelectronic devices. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C9H14N2, the calculated molecular weight is approximately 150.22 g/mol . biosynth.comchemscene.com

In the mass spectrum of an amine, the molecular ion peak is expected to have an odd m/z value, a consequence of the nitrogen rule. libretexts.org The fragmentation of aromatic amines is influenced by the stable aromatic ring and the functional groups attached to it. Alpha-cleavage, the cleavage of the C-C bond adjacent to the C-N bond, is a dominant fragmentation pathway in aliphatic amines. libretexts.org For this compound, fragmentation would likely involve the loss of the isopropyl groups.

A common fragmentation pattern for compounds with isopropyl groups is the loss of a methyl radical (CH3•, 15 Da) to form a stable secondary carbocation, or the loss of a propylene (B89431) molecule (C3H6, 42 Da) via McLafferty rearrangement if a transferable gamma-hydrogen is available. Given the structure, the primary fragmentation pathways for this compound would likely involve the benzylic cleavage of a methyl group from one of the isopropyl substituents, leading to a fragment ion at m/z 135. Subsequent fragmentation could involve the loss of the entire isopropyl group (43 Da) to yield a fragment at m/z 107.

The fragmentation of related phenylenediamine derivatives provides further clues. For example, the mass spectrum of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine shows characteristic peaks that can be attributed to the cleavage of the alkyl substituent. nih.gov Similarly, the fragmentation of other complex diamine derivatives often involves cleavage at the bonds adjacent to the nitrogen atoms or the aromatic ring. nist.gov

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 150 | Molecular Ion [M]+ |

| 135 | [M - CH3]+ |

| 107 | [M - C3H7]+ |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials. These analyses are particularly important for polymeric derivatives of this compound, as they determine the processing conditions and service temperatures of the resulting materials.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polyamides, TGA is used to determine the onset of decomposition and the char yield at high temperatures.

Polyamides derived from various aromatic diamines generally exhibit high thermal stability. For instance, novel polyamides have shown 10% weight loss temperatures ranging from 497°C to 710°C in different atmospheres. nih.gov The introduction of bulky, rigid groups into the polymer backbone can enhance thermal stability. Polyamides based on adamantyl-containing diamines have shown 10% weight loss temperatures over 450°C. csic.es

For polyamides synthesized using this compound, the bulky isopropyl groups are expected to increase the thermal stability by restricting the mobility of the polymer chains and increasing the energy required for bond scission. The TGA curves would likely show a single-step or multi-step decomposition process at elevated temperatures. The temperature at 10% weight loss (T10) and the residual weight at a high temperature (e.g., 800°C) are key parameters obtained from TGA that quantify the thermal stability. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers.

Aromatic polyamides are often amorphous and thus exhibit a glass transition rather than a distinct melting point. The Tg is a critical property that defines the upper-use temperature of the polymer. The introduction of bulky side groups, such as the isopropyl groups in this compound, generally increases the Tg by restricting the segmental motion of the polymer chains. researchgate.net Polyamides derived from diamines with bulky substituents have been reported to have Tg values in the range of 200°C to over 300°C. mdpi.comcsic.esresearchgate.net For example, polyamides from a benzonorbornane dietheramine showed Tg values between 200-269°C. researchgate.net It is therefore expected that polyamides based on this compound would possess a high glass transition temperature.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. In the context of this compound and its derivatives, XRD can provide information on the crystal lattice parameters of the monomer and the degree of crystallinity in its polymeric forms.

When this compound is used to synthesize polyamides, XRD is employed to assess the morphology of the resulting polymers. Aromatic polyamides can range from amorphous to semi-crystalline. The presence of bulky isopropyl groups in the diamine monomer is likely to hinder the regular packing of polymer chains, leading to a predominantly amorphous structure. nih.gov Amorphous polymers typically show broad, diffuse halos in their XRD patterns, whereas crystalline materials exhibit sharp diffraction peaks. The degree of crystallinity has a profound impact on the mechanical and thermal properties of the polymer.

Single Crystal X-ray Crystallography for Precise Molecular Geometry

No published single-crystal X-ray diffraction data for this compound could be located. This technique is the gold standard for determining the three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and torsion angles. Such an analysis would be invaluable for understanding the steric and electronic effects of the isopropyl groups on the benzene ring and the amine substituents. For instance, studies on related but distinct molecules, such as 4,6-Dinitrobenzene-1,3-diamine, have utilized single-crystal X-ray crystallography to reveal an almost planar molecular structure stabilized by intramolecular hydrogen bonds nih.gov. However, without experimental data for the title compound, its precise molecular geometry remains unconfirmed.

Powder X-ray Diffraction for Crystalline Phases

Similarly, there is no available powder X-ray diffraction (PXRD) data for this compound in the reviewed literature. PXRD is a fundamental technique for identifying crystalline phases and determining the unit cell dimensions of a solid material. This analysis would be essential for characterizing the bulk crystalline form of the compound, identifying potential polymorphs, and ensuring sample purity. While crystallographic data exists for other aromatic compounds with isopropyl groups, this information cannot be extrapolated to accurately describe the crystal packing of this compound chapman.eduresearchgate.netchapman.edu.

Computational and Theoretical Investigations of 4,6 Di Propan 2 Yl Benzene 1,3 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the properties of organic molecules. researchgate.net DFT calculations can provide detailed information about the geometry, electronic structure, and spectroscopic properties of 4,6-Di(propan-2-yl)benzene-1,3-diamine.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like this compound, this also involves a conformational analysis to identify the various low-energy structures, or conformers, that the molecule can adopt.

The primary sources of conformational flexibility in this molecule are the rotation of the two propan-2-yl (isopropyl) groups and the orientation of the hydrogen atoms of the two amine (-NH2) groups. The isopropyl groups can rotate around the C-C bonds connecting them to the benzene (B151609) ring. Due to steric hindrance between the isopropyl groups and the adjacent amine groups, their rotation is likely to be somewhat restricted.

A systematic conformational search, followed by geometry optimization of the resulting structures using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. materialsciencejournal.org

Table 1: Predicted Stable Conformations of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum | 0.00 | C-C-C(isopropyl) vs. C-C(ring), N-C-C-N |

| Conformer 2 | Calculated Value | Calculated Value |

| Conformer 3 | Calculated Value | Calculated Value |

(This table would be populated with data from actual DFT calculations.)

The electronic structure of a molecule governs its reactivity and photophysical properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

For this compound, the presence of two electron-donating amine groups on the benzene ring would be expected to raise the energy of the HOMO, making the molecule a good electron donor. The HOMO is likely to be localized primarily on the benzene ring and the nitrogen atoms of the amine groups. The LUMO, in contrast, would be expected to be distributed over the aromatic ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. scispace.com

Furthermore, an analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the amine groups would be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

(This table would be populated with data from actual DFT calculations.)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the various hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The predicted chemical shifts for the aromatic protons, the methine and methyl protons of the isopropyl groups, and the amine protons would provide a theoretical fingerprint of the molecule.

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum would show characteristic peaks for the N-H stretching of the amine groups (typically in the range of 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring and isopropyl groups (around 2800-3100 cm⁻¹), and the C=C stretching of the benzene ring (around 1400-1600 cm⁻¹). researchgate.net

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks | Functional Group |

|---|---|---|

| ¹H NMR | Calculated δ (ppm) | Aromatic-H, Amine-H, Isopropyl-CH, Isopropyl-CH₃ |

| ¹³C NMR | Calculated δ (ppm) | Aromatic-C, Isopropyl-C |

| IR | Calculated ν (cm⁻¹) | N-H stretch, C-H stretch, C=C stretch, N-H bend |

(This table would be populated with data from actual DFT calculations.)

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.net An MD simulation would involve placing one or more molecules of this compound in a simulation box, possibly with a solvent, and then solving Newton's equations of motion for all the atoms. mdpi.com

This approach would allow for a more thorough exploration of the conformational space than a static DFT analysis. The simulation would show the molecule transitioning between different conformers, providing information about the flexibility of the isopropyl groups and the amine groups. mdpi.com

Furthermore, MD simulations are particularly well-suited for studying intermolecular interactions. By simulating multiple molecules together, one can observe how they interact with each other. For this compound, the primary intermolecular interactions would be hydrogen bonding between the amine groups of neighboring molecules and van der Waals interactions between the aromatic rings and isopropyl groups. The strength and nature of these interactions would influence the bulk properties of the material, such as its melting point and boiling point.

Quantum Chemical Studies of Reaction Sites and Reactivity Descriptors

Quantum chemical calculations can provide valuable insights into the reactivity of a molecule by identifying the most likely sites for chemical reactions. mdpi.com This is often done by calculating various reactivity descriptors, which are derived from the electronic structure of the molecule.

For this compound, the most reactive sites for electrophilic attack would be the nitrogen atoms of the amine groups and the carbon atoms of the benzene ring that are activated by the electron-donating amine groups. Conversely, the sites for nucleophilic attack would be less pronounced due to the electron-rich nature of the molecule.

A key aspect of the reactivity of aromatic amines is their ability to undergo hydrogen abstraction from the N-H bonds, a process that is central to their role as antioxidants. researchgate.net Quantum chemical methods can be used to study the mechanism of this reaction.

For this compound, there are two amine groups from which a hydrogen atom can be abstracted. The ease of this abstraction can be quantified by calculating the bond dissociation energy (BDE) of the N-H bonds. A lower BDE indicates that the bond is weaker and the hydrogen atom is more easily abstracted.

The stability of the resulting radical would also play a crucial role. Upon hydrogen abstraction, a nitrogen-centered radical is formed. The stability of this radical would be influenced by the delocalization of the unpaired electron over the aromatic ring. DFT calculations can be used to model the structure and energetics of these radical species and the transition states involved in the hydrogen abstraction process, providing a detailed picture of the reaction mechanism. researchgate.net

Computational Insights into Supramolecular Assembly Principles

The supramolecular assembly of molecules is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.comjmcs.org.mx For this compound, the two amino groups are primary sites for hydrogen bond donation, while the electron-rich aromatic ring can act as a hydrogen bond acceptor and participate in π–π stacking interactions. The bulky propan-2-yl groups, however, introduce significant steric hindrance that can direct the geometry of these assemblies.

Computational modeling, particularly Density Functional Theory (DFT), is instrumental in predicting the geometry and stability of supramolecular structures. nih.govnih.gov Studies on related systems, like meta-phenylenediamine (MPD), have shown that hydrogen bonding and π–π stacking are crucial in the formation of stable complexes. mdpi.com A conformational analysis of MPD interacting with another molecule, sulfonated zinc phthalocyanine, revealed that a conformation with a 120° dihedral angle was the most stable due to favorable π–π interactions and intramolecular hydrogen bonding. mdpi.com

For this compound, it is anticipated that the isopropyl groups will influence the preferred assembly motifs. These bulky groups can sterically hinder certain intermolecular orientations, potentially favoring linear or zigzag chain formations over more compact, two-dimensional sheet-like structures. The hydrogen bonds would likely form between the amino groups of one molecule and the aromatic ring or amino groups of a neighboring molecule.

Theoretical calculations can quantify the energetics of these interactions. For instance, DFT calculations can determine the binding energies of different dimer or trimer configurations. While specific data for this compound is not available, studies on similar hydrogen-bonded systems provide a reference for the expected interaction energies. jmcs.org.mx

Table 1: Hypothetical Interaction Energies for this compound Dimers (Illustrative)

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-Tail | N-H···π | -5 to -8 |

| Parallel Displaced | π–π stacking | -3 to -6 |

| T-shaped | C-H···π | -2 to -4 |

Note: These values are illustrative and based on typical interaction energies for similar aromatic systems. Actual values would require specific DFT calculations for this compound.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the charge transfer interactions that contribute to the stability of these supramolecular assemblies. mdpi.com For instance, the interaction between the lone pair of a nitrogen atom and the antibonding orbitals of a neighboring molecule can be quantified.

Mechanistic Simulations of Chemical Transformations

Mechanistic simulations provide a molecular-level view of reaction pathways, transition states, and activation energies, offering insights that are often difficult to obtain through experimental means alone. For this compound, such simulations could elucidate the mechanisms of reactions involving the amino groups, such as condensation or amidation reactions.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the dynamic processes of bond breaking and formation during a chemical reaction. researchgate.net For example, a simulation could track the reaction of this compound with an acyl chloride, revealing the step-by-step process of amide bond formation. Such simulations can identify key intermediates and transition states, and their corresponding energies can be more accurately calculated using DFT.

DFT calculations are crucial for mapping the potential energy surface of a reaction. rsc.org By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy barrier for a reaction can be determined. This information is vital for understanding reaction kinetics and predicting how changes in the molecular structure, such as the presence of the propan-2-yl groups, affect reactivity.

In the context of polymerization, for instance, where diaminobenzenes are often used as monomers, mechanistic simulations can help to understand the chain growth mechanism. Studies on the interfacial polymerization of MPD have utilized computational methods to understand the reaction at the interface. mdpi.com For this compound, the steric bulk of the isopropyl groups would likely influence the rate and regioselectivity of polymerization.

Table 2: Calculated Parameters for a Hypothetical Reaction Step of this compound (Illustrative)

| Reaction Step | Parameter | Calculated Value (Illustrative) |

| Amide formation with an acyl chloride | Activation Energy (kcal/mol) | 15-20 |

| Reaction Enthalpy (kcal/mol) | -10 to -15 | |

| Key Intermediate | Tetrahedral intermediate |

Note: These values are illustrative and based on typical values for similar amidation reactions. Specific calculations for this compound are required for accurate data.

Time-dependent DFT (TD-DFT) can also be used to investigate the excited-state reactivity of the molecule, which is relevant for photochemical transformations. researchgate.net Understanding how the electronic structure changes upon photoexcitation can help in designing and controlling light-induced reactions.

Chemical Reactivity and Mechanistic Studies of 4,6 Di Propan 2 Yl Benzene 1,3 Diamine

Amine Reactivity: Condensation Reactions

The primary amine functionalities of 4,6-di(propan-2-yl)benzene-1,3-diamine are active sites for condensation reactions, most notably with carbonyl compounds. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.trtsijournals.com

The reaction between an aromatic diamine and an aldehyde or ketone is a classic method for synthesizing imines, also known as Schiff bases. nih.gov For this compound, condensation with two equivalents of an aromatic aldehyde, such as salicylaldehyde (B1680747) or a substituted benzaldehyde, results in the formation of a di-imine. tsijournals.comjocpr.com This process typically involves the formation of an unstable intermediate known as a carbinolamine, which then dehydrates to yield the stable C=N double bond of the imine. dergipark.org.tr

The formation of the imine bond is a reversible process. nih.gov The reaction is often catalyzed by acids or bases and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. The general reaction involves the interaction of the primary amine with an active carbonyl group. tsijournals.com The stability and yield of the resulting Schiff base are influenced by the steric hindrance from the isopropyl groups adjacent to the amine functionalities.

Table 1: Representative Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde (2 eq.) | Di-imine Schiff Base | Reflux in a suitable solvent (e.g., methanol, ethanol), often with catalytic acid or base. tsijournals.com |

The bifunctional nature of this compound makes it a valuable building block in the synthesis of macrocyclic structures. When this diamine is reacted with a difunctional aldehyde (a dialdehyde), a variety of [n+n] condensation products can be formed, such as [2+2], [3+3], or even larger macrocycles. nih.gov The specific product obtained is often influenced by factors like the geometry of the reactants, the solvent, and the presence of a metal template. nih.gov

The condensation of an aromatic diamine with a dialdehyde (B1249045) is a dynamic process where the reversible formation of imine bonds allows for the eventual thermodynamic selection of the most stable macrocyclic product. nih.gov For instance, reacting this compound with a linear dialdehyde could lead to a mixture of macrocycles. The use of specific solvents or metal ions can shift the equilibrium towards a desired macrocycle size. nih.gov These imine-based macrocycles can be subsequently reduced to the corresponding macrocyclic amines, which are of interest for their ability to act as hosts for multiple guest ions. nih.gov

Oxidative Transformations of Aromatic Diamines

Aromatic diamines are susceptible to oxidation, which can lead to a range of complex products, including colored oligomers, polymers, and heterocyclic compounds. The oxidation process can be initiated by chemical oxidants, electrochemical methods, or even by heating in the presence of air (thermo-oxidative processes). bilpubgroup.com

The oxidation of aromatic diamines can lead to the formation of oligomeric or polymeric materials. bilpubgroup.com For example, the thermo-oxidative oligomerization of aromatic diamines has been observed to occur at elevated temperatures (e.g., 220-320°C) in the presence of air, resulting in products containing both benzenoid and quinoid-type fragments. bilpubgroup.com This suggests that the oxidation of this compound under similar conditions would likely produce a mixture of soluble oligomers. The process involves the coupling of aromatic rings and the formation of new C-N and C-C bonds, leading to extended conjugated systems. The oxidative polymerization of related N-substituted anilines and phenylenediamines has been studied, often resulting in polymers with interesting electrical properties. nih.gov The rate and outcome of such polymerizations are highly dependent on the monomer structure and reaction conditions. nih.gov

Table 2: Potential Products from Oxidative Polymerization

| Starting Material | Oxidation Condition | Product Type | Key Features |

|---|---|---|---|

| Aromatic Diamines | Heating in air (220-320°C) | Oligomeric aromatic diamines | Contains benzenoid and quinoid fragments. bilpubgroup.com |

Oxidative cyclization is a key pathway for synthesizing heterocyclic compounds from aromatic diamines. While this compound is a meta-diamine, related ortho-diamines like o-phenylenediamine (B120857) are well-known precursors for heterocycles such as benzimidazoles and quinoxalines. mdpi.comresearchgate.net For example, the condensation of an o-diamine with a 1,2-dicarbonyl compound is a standard method for preparing quinoxalines. researchgate.net

Although direct intramolecular cyclization is less straightforward for a meta-diamine, intermolecular reactions followed by cyclization can occur. For instance, oxidative reactions could potentially lead to the formation of phenazine-like structures through complex intermolecular coupling pathways, though this is less common than for ortho- or para-diamines. The transformation of furan-containing compounds through oxidative dearomatization and cyclization highlights the complexity of oxidative pathways in forming heterocyclic systems. nih.gov

Catalytic Applications as Ligands

The amine groups in this compound can coordinate to metal centers, allowing it to function as a ligand in catalytic systems. More significantly, derivatives of 1,3-diamines have been designed and synthesized for use as organocatalysts. nii.ac.jp In such catalysts, the two amine groups often act cooperatively. For example, in catalysts derived from 1,3-diamines, a primary amine can form an enamine intermediate with a ketone, while a second, often tertiary, amine group can interact with other reactants or act as a steric controller. nii.ac.jp

Chiral organocatalysts based on diamine scaffolds are used in a variety of asymmetric reactions. mdpi.comresearchgate.net For example, catalysts derived from 1,2-benzenediamine have been employed in Michael additions. researchgate.net It is conceivable that this compound could be incorporated into similar bifunctional catalyst designs, where one amine group is functionalized to create a chiral environment or a hydrogen-bond donor site, and the other participates directly in the catalytic cycle. The bulky isopropyl groups would play a crucial role in defining the steric environment around the catalytic center, influencing the enantioselectivity of the reaction. nii.ac.jp

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Benzaldehyde |

| Benzimidazole |

| o-phenylenediamine |

| Quinoxaline |

| Methanol |

Coordination Chemistry with Transition Metals

While specific studies detailing the coordination of this compound with transition metals are not extensively documented in the surveyed literature, the behavior of analogous aromatic diamine and diimine ligands provides significant insight. iosrjen.org Generally, phenylenediamine derivatives can act as effective ligands for transition metals. The two amine groups of this compound can function as N,N-bidentate donors, chelating to a single metal center to form a stable ring structure. iosrjen.orgnih.gov The formation of such chelate complexes is a common feature in the coordination chemistry of transition metal ions with diamine ligands. iosrjen.org

The coordination mode can be influenced by the specific metal ion, its oxidation state, and the reaction conditions. For instance, studies on related diimine Schiff base complexes of copper(II) and zinc(II) show the formation of complexes with a 2:1 ligand-to-metal ratio. iosrjen.org In other systems involving different diamine-derived ligands, a 1:1 metal-to-ligand ratio has been observed, leading to various geometries such as tetrahedral or square planar, depending on the metal. nih.govnih.gov The electronic properties of the aromatic ring, modified by the electron-donating amino and isopropyl groups, would also influence the strength and nature of the metal-ligand bond. The use of organic radicals as bridging ligands between metal spin centers can lead to strong direct magnetic coupling. rsc.org

Role of Bulky Isopropyl Groups in Ligand Design

The two isopropyl groups on the benzene (B151609) ring of this compound play a crucial role in its function as a ligand, primarily through steric effects. Bulky substituents are a key design element in modern coordination chemistry and catalysis. nih.gov

The steric hindrance provided by the isopropyl groups can:

Influence Coordination Geometry: The sheer size of the groups can dictate how the ligand packs around a metal center, potentially forcing a specific, often distorted, coordination geometry. researchgate.net This can be used to create kinetically protected, low-coordinate metal complexes that might otherwise be unstable. researchgate.net

Enhance Solubility: Large, nonpolar alkyl groups significantly increase the solubility of both the free ligand and its metal complexes in common organic solvents, which is a major practical advantage for synthesis, purification, and application in homogeneous catalysis.

Control Reactivity: In catalysis, steric bulk is critical. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. nih.govthermofishersci.in The steric demand can also promote the formation of highly reactive, low-coordinate catalytic species by favoring ligand dissociation. nih.gov Research on nickel-catalyzed cross-coupling has shown that substrates bearing bulky 2,6-diisopropylaniline (B50358) moieties are well-tolerated and can be converted successfully. acs.org

Prevent Aggregation: Bulky peripheral groups can act as "kinetic umbrellas," preventing the aggregation of planar aromatic macrocycles or complexes, which can quench desired photophysical or catalytic properties.

Mechanistic Studies of Catalytic Cycles Involving Diamine Ligands

Mechanistic studies of catalytic cycles, particularly those involving palladium, are essential for understanding and optimizing chemical reactions. uwindsor.canih.govresearchgate.net While a specific catalytic cycle involving this compound as the primary ligand is not detailed in the available literature, the principles from related systems, such as Buchwald-Hartwig amination, provide a clear framework. uwindsor.ca

A typical palladium-catalyzed cross-coupling cycle generally proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, typically Pd(0). thermofishersci.in This step, which can be rate-limiting, involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) complex. uwindsor.ca The electronic properties and steric bulk of the ancillary ligands, such as a diamine, are crucial at this stage. nih.govthermofishersci.in

Transmetalation or Amine Coordination/Deprotonation: In a C-N coupling reaction, the arylpalladium(II) complex would then react with the amine. This involves coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: This is the final step, where the new C-N bond is formed, and the desired product is released from the metal center. thermofishersci.in This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. researchgate.net Bulky ligands are known to accelerate this step. thermofishersci.in

Throughout the cycle, the diamine ligand would remain coordinated to the palladium center, influencing its stability, reactivity, and selectivity through both steric and electronic effects. Mechanistic investigations often employ techniques like kinetics studies, in-situ spectroscopy, and computational methods like Density Functional Theory (DFT) to identify reaction intermediates, transition states, and the turnover-limiting step. uwindsor.canih.govresearchgate.net

Protonation-Deprotonation Equilibria and Basicity Studies

Amine Groups: The presence of two amine groups makes the compound a diamine. Both nitrogens can be protonated, and they will have distinct pKa values (pKa₁ and pKa₂). The first protonation will be more favorable than the second due to the electrostatic repulsion from the newly introduced positive charge.

Electron-Donating Groups: Both the amino groups and the two isopropyl groups are electron-donating. The isopropyl groups, through an inductive effect, increase the electron density on the benzene ring. This increased electron density is further relayed to the nitrogen atoms of the amine groups, making the lone pair of electrons on the nitrogen more available for protonation.

Comparison to Aniline (B41778): Aniline has a pKa of approximately 4.6 for its conjugate acid. organicchemistrydata.org Due to the presence of two additional electron-donating isopropyl groups and a second amine group, this compound is expected to be a significantly stronger base than aniline. The first pKa value would likely be higher than 4.6.

Polymerization Reactivity of Related Diisopropylbenzene Derivatives

While this compound is not itself a typical monomer for polymerization, the closely related diisopropylbenzene skeleton is a precursor to valuable monomers. Specifically, diisopropenylbenzene (DIB) isomers, which can be derived from diisopropylbenzene, undergo polymerization to form polymers with unique properties.

Studies on the anionic polymerization of diisopropenylbenzene have shown that it is possible to create substantially linear polymers, where polymerization proceeds selectively through only one of the two isopropenyl groups. thermofishersci.inresearchgate.net This avoids the extensive cross-linking that is common with divinylic monomers.

In particular, the living anionic polymerization of para-diisopropenylbenzene (p-DIB) has been successfully achieved under specific conditions (THF at -78 °C). thermofishersci.in This method allows for the synthesis of soluble polymers with controllable molecular weights and very narrow molecular weight distributions, as shown in the table below. thermofishersci.in

| Target Mn (g/mol) | Observed Mn (g/mol) | Polydispersity Index (Mw/Mn) |

|---|---|---|

| 10,000 | 7,620 | 1.03 |

| 20,000 | 16,100 | 1.03 |

| 30,000 | 31,500 | 1.03 |

The resulting linear polymers of DIB are highly unsaturated, containing a pendant double bond for each monomer unit. researchgate.net This makes them valuable as reactive polymer backbones that can be further functionalized for various applications, including the synthesis of polynitriles, polyamines, or polyols. researchgate.net

Based on a comprehensive search for scientific literature, there is insufficient specific data available in the public domain to construct a detailed article solely focused on the applications of the chemical compound “this compound” in materials science and polymer chemistry as outlined in the user's request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without introducing information that falls outside the explicit scope of the specified sections and subsections. To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be produced at this time.

Applications in Materials Science and Polymer Chemistry Involving 4,6 Di Propan 2 Yl Benzene 1,3 Diamine Motifs

Structure-Property Relationships in Derived Polymers

Thermal and Mechanical Behavior of Resulting Polymeric Materials

The incorporation of 4,6-Di(propan-2-yl)benzene-1,3-diamine into polymer backbones, particularly in high-performance polymers like polyimides and polybenzoxazines, imparts distinct thermal and mechanical properties. The bulky isopropyl groups and the meta-substitution pattern are key determinants of the final material characteristics.

Research into aromatic diamine-based polymers demonstrates that structural isomerism and side groups play a crucial role. For instance, meta-substituted diamines, like this compound, can lead to polymers with higher glass transition temperatures (Tg) compared to their para-substituted counterparts. nasampe.org This is often attributed to the increased crosslink density and restricted chain mobility imposed by the meta-linkage. nasampe.org However, this same structural feature may result in a decrease in tensile strength. nasampe.org

The introduction of bulky alkyl side groups, such as the isopropyl groups in this compound, generally enhances the solubility of the resulting polymers in organic solvents. rsc.org This improved processability is a significant advantage. Concurrently, the rigidity of the aromatic backbone ensures that the polymers maintain high thermal stability. Polyimides synthesized from diamines with bulky side groups have been shown to possess high glass transition temperatures (Tg often exceeding 290°C) and decomposition temperatures (Td) at 5% weight loss above 510°C. rsc.org

Table 1: Comparative Thermal and Mechanical Properties of Aromatic Polymers

| Polymer Type (based on Diamine structure) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5) | Tensile Strength | Reference |

|---|---|---|---|---|

| Polyimides with Naphthalene Side Groups | > 290 °C | > 510 °C | Not Specified | rsc.org |

| Meta-Substituted Polybenzoxazine | ~240 °C (46°C higher than para-isomer) | Not Specified | ~50 MPa (45 MPa lower than para-isomer) | nasampe.org |

| BTDA-PI (ODA-based) | 276 °C | Not Specified | 114.19 MPa | mdpi.com |

| PMDA-PI (ODA-based) | 302 °C | Not Specified | Not Specified | mdpi.com |

Supramolecular Architectures and Self-Assembly

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, functional architectures. Bulky aromatic diamines are particularly useful building blocks in this context due to their defined shapes and potential for hydrogen bonding, π–π stacking, and host-guest interactions. mdpi.comresearchgate.net

The structure of this compound, with its sterically hindering isopropyl groups, makes it an interesting candidate for host-guest chemistry. These bulky groups can help to form well-defined cavities or pockets capable of encapsulating smaller guest molecules. mdpi.com While direct studies on this specific diamine as a host are not prevalent, analogous systems demonstrate the principle.

Macrocycles synthesized from the condensation of bulky aromatic diamines with dialdehydes exhibit rich supramolecular chemistry. mdpi.com These structures can act as hosts for small organic molecules, form dimeric capsules, or self-assemble into larger aggregates. mdpi.com The formation of such host-guest complexes is driven by a combination of forces, including hydrogen bonds and van der Waals interactions, with the size and shape of the host's cavity determining its selectivity for specific guests.

Zeolites are crystalline microporous aluminosilicates with well-defined channel and cage structures, widely used as catalysts and adsorbents. nih.gov Their synthesis often requires the use of an Organic Structure-Directing Agent (OSDA), a molecule that templates the formation of a specific zeolite framework. researchgate.netrug.nl The properties of the OSDA, such as size, shape, and charge distribution, are critical in determining the final zeolite topology. researchgate.net

Covalent Organic Frameworks (COFs) from Diamine Monomers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic monomers linked by strong covalent bonds. researchgate.net Their high surface area, tunable porosity, and structural designability make them promising for applications in gas storage, catalysis, and sensing. researchgate.net